Physicochemical Profile: LogP, pKa, and PSA
3-Isoquinolinamine, 1-(phenylmethoxy)- exhibits a distinct predicted physicochemical profile that differentiates it from simpler 3-aminoisoquinolines. Its calculated partition coefficient (LogP) is 3.98, its topological polar surface area (PSA) is 48.14 Ų, and it has a predicted pKa of 9.86±0.15 . In contrast, the unsubstituted isoquinolin-3-amine core has a lower predicted LogP (est. ~1.5-2.0) and higher basicity, which would result in significantly different lipophilicity, permeability, and bioavailability characteristics in drug discovery programs. The specific values for the target compound place it in a more lipophilic and neutral property space, favoring passive membrane permeability.
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | LogP: 3.98, PSA: 48.14 Ų, pKa: 9.86±0.15 |
| Comparator Or Baseline | Isoquinolin-3-amine (unsubstituted core) |
| Quantified Difference | Approximately 2 LogP units higher; ~1-2 pKa units lower |
| Conditions | Computational prediction (ACD/Labs or similar software) |
Why This Matters
These properties are critical for compound library design and hit-to-lead optimization; a difference of 2 LogP units can dramatically alter a molecule's permeability, solubility, and off-target binding profile.
